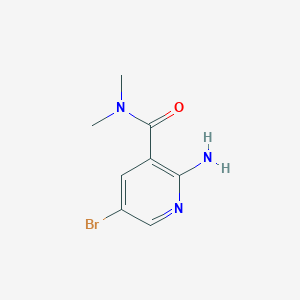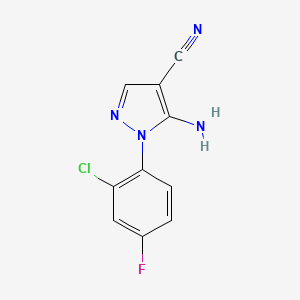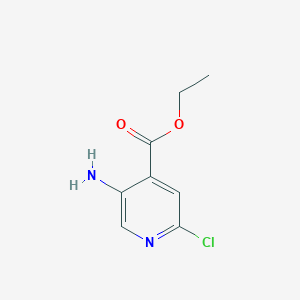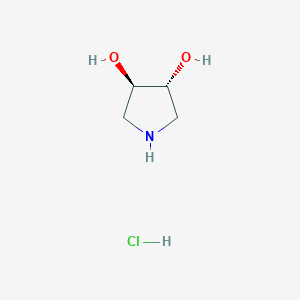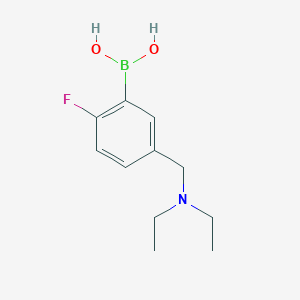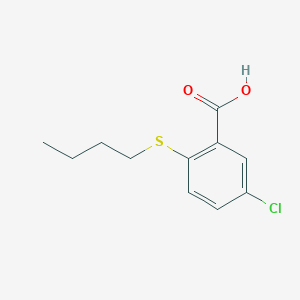
2-(Butylsulfanyl)-5-chlorobenzoic acid
Vue d'ensemble
Description
2-(Butylsulfanyl)-5-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a butylsulfanyl group attached to the second carbon and a chlorine atom attached to the fifth carbon of the benzoic acid ring
Mécanisme D'action
- The primary target of 2-(Butylsulfanyl)-5-chlorobenzoic acid is related to its antifibrinolytic properties. Specifically, it inhibits plasminogen activators, which play a role in fibrinolysis (the breakdown of blood clots). By blocking these activators, the compound helps promote clotting postoperatively .
- Aminocaproic acid (the generic name for this compound) is a derivative of the amino acid lysine. It binds reversibly to the kringle domain of plasminogen, preventing its binding to fibrin and subsequent activation to plasmin. Plasmin is responsible for breaking down fibrin clots. Additionally, aminocaproic acid has antiplasmin activity, further inhibiting fibrinolysis .
- Interestingly, aminocaproic acid may also prevent the formation of lipoprotein (a), a risk factor for vascular disease .
Target of Action
Mode of Action
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylsulfanyl)-5-chlorobenzoic acid typically involves the introduction of the butylsulfanyl group and the chlorine atom onto the benzoic acid ring. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative is reacted with butylthiol in the presence of a base. The chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The butylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the butylsulfanyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like sodium amide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dechlorinated or modified butylsulfanyl derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Applications De Recherche Scientifique
2-(Butylsulfanyl)-5-chlorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
- 2-(Methylsulfanyl)-5-chlorobenzoic acid
- 2-(Ethylsulfanyl)-5-chlorobenzoic acid
- 2-(Propylsulfanyl)-5-chlorobenzoic acid
Comparison: 2-(Butylsulfanyl)-5-chlorobenzoic acid is unique due to the length of its butylsulfanyl group, which can influence its physical and chemical properties. Compared to its methyl, ethyl, and propyl analogs, the butyl derivative may exhibit different solubility, reactivity, and biological activity profiles.
Propriétés
IUPAC Name |
2-butylsulfanyl-5-chlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2S/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVVBKIWMIWKAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(C=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



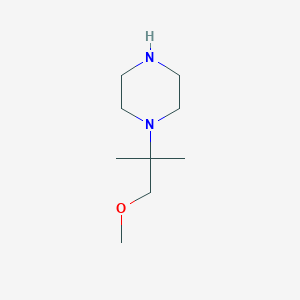
![6-Bromo-4-chloro-7-(phenylsulfonyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B1398861.png)
